2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C15H10Cl2N2O |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)14-11(7-18)15(17)19-13-5-6-20-8-12(13)14/h1-4H,5-6,8H2 |
InChI Key |
AQXRMNDTJFQFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely reported method involves the chlorination of 2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile using phosphoryl chloride (POCl₃). This approach is favored for its high efficiency and scalability.
Reaction Conditions
-
Starting Material : 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol).
-
Reagent : Phosphoryl chloride (20 mL).
-
Temperature : Reflux (≈110°C).
-
Duration : 4 hours.
-
Workup : Neutralization with saturated aqueous NaHCO₃, extraction with chloroform, and purification via silica gel chromatography (hexane:ethyl acetate = 50:50).
Yield and Characterization
Mechanistic Insights
Phosphoryl chloride acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group with chlorine. The reaction proceeds via a two-step mechanism:
-
Activation : Coordination of POCl₃ to the carbonyl oxygen, increasing electrophilicity.
-
Nucleophilic Substitution : Displacement of the hydroxyl group by chloride.
Multi-Component Cyclization Strategies
Cu(OAc)₂-Catalyzed Synthesis
A novel approach employs copper(II) acetate [Cu(OAc)₂] to catalyze the one-pot condensation of aldehydes, ketones, malononitrile, and ammonium acetate. While originally developed for 2-amino-3-cyanopyridines, this method has been adapted for pyrano[4,3-b]pyridine derivatives.
Reaction Parameters
-
Catalyst : Cu(OAc)₂ (0.1 g).
-
Solvent : Ethanol (3 mL).
-
Temperature : Reflux (78°C).
-
Time : 30–60 minutes.
-
Substrates :
-
Aldehyde: 4-chlorobenzaldehyde.
-
Ketone: Cyclic enol ether (e.g., dihydropyranone).
-
Malononitrile: 1.0 equivalent.
-
Advantages and Limitations
-
Yield : 45–70% (lower than POCl₃ method).
-
Benefits :
-
Drawbacks :
-
Limited substrate scope for ortho-substituted aldehydes.
-
DABCO-Catalyzed Annulation
Three-Component Reaction
DABCO (1,4-diazabicyclo[2.2.2]octane) has been utilized in the synthesis of structurally related pyrano[2,3-c]pyrazoles, offering insights into alternative annulation pathways.
Protocol Adaptation
-
Catalyst : DABCO (10 mol%).
-
Substrates :
-
4-Chlorophenylacetonitrile.
-
Cyclic ketone (e.g., cyclohexanone).
-
Aldehyde: 4-chlorobenzaldehyde.
-
-
Solvent : Ethanol.
-
Time : 2–4 hours.
Key Observations
-
Yield : 55–75%.
-
Stereochemical Control : The bicyclic system forms with high regioselectivity due to DABCO’s ability to stabilize transition states.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Phosphoryl Chloride | POCl₃ | 66 | >95 | High efficiency, scalable | Toxic reagent, requires neutralization |
| Cu(OAc)₂ Catalysis | Cu(OAc)₂ | 45–70 | 90–95 | Eco-friendly, one-pot synthesis | Moderate yields for bulky substrates |
| DABCO Annulation | DABCO | 55–75 | 85–90 | Mild conditions, high regioselectivity | Limited literature for target compound |
Optimization Strategies
Solvent Effects
Temperature Modulation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its bioactive properties:
- Anticancer Activity : Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. This suggests that 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile may have potential as an anticancer agent .
- Biological Activity : Compounds with similar structures have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. The specific substitution patterns in this compound may influence its interaction with biological macromolecules .
Synthetic Chemistry
The compound serves as a versatile precursor for the synthesis of novel heterocyclic compounds:
- Synthesis Pathways : Various synthetic routes have been developed to obtain this compound from simpler precursors. These methods often involve multi-step reactions that leverage its unique chemical properties to create more complex structures .
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves reactions starting from simpler heterocycles or aromatic compounds to form the target pyrano[4,3-b]pyridine structure. |
| Reactions with electrophiles | The chloro and cyano groups allow for nucleophilic substitution reactions, facilitating the introduction of various functional groups. |
Material Science
Due to its unique chemical structure, the compound may have applications in the development of advanced materials:
- Polymer Chemistry : The reactivity of the chloro and cyano groups can be exploited to create polymers with specific properties for use in coatings, adhesives, or electronic materials.
Case Study 1: Anticancer Efficacy
A study focused on evaluating the anticancer properties of derivatives similar to this compound demonstrated significant antiproliferative activity against human cancer cell lines. The study reported a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM against several NCI cancer cell lines .
Case Study 2: Combination Therapy
Research has indicated that combining this compound with traditional chemotherapeutics enhances treatment efficacy in cancer therapy. Synergistic effects were observed when used alongside established drugs, suggesting a potential for improved therapeutic strategies .
Mechanism of Action
The exact mechanism of action for 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual chloro substitution enhances its electrophilicity compared to analogs with single halogen atoms (e.g., 4-CP.P) .
- Cyano groups are conserved across analogs, contributing to hydrogen-bonding interactions in biological targets .
- Ring modifications, such as pyrimidine () or thieno-pyridine fusion (), alter electronic density and binding affinities .
Key Findings :
- Structural flexibility : Dimethyl or phenethyl substituents () improve metabolic stability but may reduce target specificity .
Biological Activity
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyrano[4,3-b]pyridine core and various substituents, suggest diverse biological activities. This article reviews its biological activity based on existing research, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 300.74 g/mol. The presence of chloro and cyano groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 300.74 g/mol |
| Key Functional Groups | Chloro, Cyano |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds demonstrated strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The structural features imply potential interactions with cancer-related targets.
- Mechanism of Action : It is believed to modulate the activity of enzymes or receptors involved in cancer cell proliferation .
- Cell Line Studies : Compounds structurally related to this pyrano[4,3-b]pyridine have shown promising results in inhibiting cellular proliferation in various human tumor cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes relevant in disease processes.
- DNA Gyrase and DHFR Inhibition : Some derivatives demonstrated IC50 values ranging from 0.52 to 31.64 µM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
- Acetylcholinesterase Inhibition : Related compounds have shown strong inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives' antimicrobial activities against multiple bacterial strains, demonstrating significant efficacy and low toxicity profiles compared to established antibiotics .
- Anticancer Properties : Research on similar compounds indicated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that the target compound may also affect similar pathways .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions . Key steps include:
Starting Materials : 4-Chlorophenyl derivatives and cyanoacetates are common precursors (e.g., ).
Cyclization : Use of NaOH in dichloromethane (DCM) for base-mediated cyclization (similar to ).
Chlorination : Introduction of chlorine via POCl₃ or other chlorinating agents.
Purification : Column chromatography or recrystallization to isolate the target compound ().
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaOH, DCM, 0–5°C | 60–75% | |
| Chlorination | POCl₃, reflux | 80–90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 358.05, ).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks ().
- Table 2 : Key Spectral Data
| Technique | Key Peaks/Parameters | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 4.2–4.5 (pyran OCH₂) | Cyclic ether confirmation | |
| X-ray | C-Cl bond length: 1.73 Å | Structural validation |
Q. How can the purity of this compound be assessed during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates (e.g., hexane:EtOAc 7:3, ).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies, ).
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% theoretical values ().
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data when determining hydrogen-bonding networks?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement and PLATON for symmetry checks ().
- Comparative Analysis : Cross-reference torsion angles (e.g., C3-C4-C18-C23 = −66.4°) with structurally analogous compounds ().
- Validation : Submit data to the Cambridge Crystallographic Data Centre (CCDC) for peer review ().
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate chlorination ().
- Table 3 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C (cyclization) | +15% | |
| Reaction Time | 12–16 hrs (chlorination) | +10% |
Q. How to analyze the compound’s binding affinity with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values, ).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions ().
- Molecular Docking : Uses software (e.g., AutoDock) to predict binding poses ().
Q. What are the challenges in confirming stereochemical configurations using X-ray diffraction?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
